molecular formula C30H38O21 B13830789 7-Hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one;trihydrate

7-Hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one;trihydrate

Cat. No.: B13830789
M. Wt: 734.6 g/mol
InChI Key: LGMHQDJZWHRZPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one;trihydrate is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is a derivative of chromen-2-one, featuring multiple hydroxyl groups and a trihydrate form, which enhances its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one typically involves multi-step organic reactions. One common method includes the glycosylation of a chromen-2-one derivative with a suitable glycosyl donor under acidic or basic conditions. The reaction is often catalyzed by Lewis acids such as boron trifluoride etherate or by using phase transfer catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process might include steps like solvent extraction, crystallization, and purification using chromatographic techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Ethers or esters depending on the substituent introduced.

Scientific Research Applications

7-Hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also modulate signaling pathways involved in inflammation and oxidative stress, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Baicalein 6-O-glucoside: A similar compound with a glucoside moiety.

    Kaempferol-3-beta-D-glucopyranoside: Another glycosylated flavonoid with similar structural features.

Uniqueness

7-Hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one is unique due to its specific arrangement of hydroxyl groups and the presence of a trihydrate form, which enhances its solubility and reactivity compared to other similar compounds.

Properties

Molecular Formula

C30H38O21

Molecular Weight

734.6 g/mol

IUPAC Name

7-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one;trihydrate

InChI

InChI=1S/2C15H16O9.3H2O/c2*16-5-10-12(19)13(20)14(21)15(24-10)23-9-3-6-1-2-11(18)22-8(6)4-7(9)17;;;/h2*1-4,10,12-17,19-21H,5H2;3*1H2

InChI Key

LGMHQDJZWHRZPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)OC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O.C1=CC(=O)OC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O.O.O.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.